molecular formula C10H10N2O B8382110 2-Methyl-3-pyridyl 2-cyanoethyl ketone

2-Methyl-3-pyridyl 2-cyanoethyl ketone

Cat. No. B8382110
M. Wt: 174.20 g/mol
InChI Key: AJCBVBSUGQKYPJ-UHFFFAOYSA-N
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Patent
US04220781

Procedure details

To a solution of 3.15 g 2-methyl-3-pyridyl 2-cyanoethyl ketone (Preparation III) in 180 ml of ethanol saturated with ammonia was added 20 g of freshly prepared Raney nickel. The mixture was hydrogenated in a Parr apparatus at about 50 psi for 15 h. The reaction mixture was filtered to remove the catalyst and concentrated under reduced pressure. The residue was taken up in hexane and dried over Drierite. After filtration and removal of the solvent the residue was distilled. The fraction boiling at 100°-105°/0.175 mm Hg, was collected to give 2.1 g (75%) of 2-methylnornicotine.
Quantity
3.15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][CH2:4][C:5]([C:7]1[C:8]([CH3:13])=[N:9][CH:10]=[CH:11][CH:12]=1)=O)#[N:2].N>C(O)C.[Ni]>[CH3:13][C:8]1[N:9]=[CH:10][CH:11]=[CH:12][C:7]=1[CH:5]1[NH:2][CH2:1][CH2:3][CH2:4]1

Inputs

Step One
Name
Quantity
3.15 g
Type
reactant
Smiles
C(#N)CCC(=O)C=1C(=NC=CC1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
180 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove the catalyst
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Drierite
FILTRATION
Type
FILTRATION
Details
After filtration and removal of the solvent the residue
DISTILLATION
Type
DISTILLATION
Details
was distilled
CUSTOM
Type
CUSTOM
Details
The fraction boiling at 100°-105°/0.175 mm Hg, was collected

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
CC1=C(C=CC=N1)C2CCCN2
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 71.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.